molecular formula C19H18N2O3S B11089334 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)ethanone

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)ethanone

Cat. No.: B11089334
M. Wt: 354.4 g/mol
InChI Key: ZASZXLLKIDSHPN-UHFFFAOYSA-N
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Description

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)ethanone is a heterocyclic compound that features a 1,3,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both the oxadiazole and ethanone moieties suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)ethanone typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol to introduce the sulfanyl group.

    Acylation: The final step involves the acylation of the oxadiazole-thiol intermediate with 4-ethoxybenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The benzyl group on the oxadiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of novel materials.

Biology

The oxadiazole ring is known for its biological activity. Compounds containing this moiety have been studied for their antimicrobial, antifungal, and anticancer properties. 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)ethanone may exhibit similar activities, making it a candidate for drug development.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it could interact with various biological targets, potentially leading to the discovery of new drugs for treating infections or cancer.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)ethanone exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)ethanone
  • 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)ethanone
  • 2-[(5-Benzyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)ethanone is unique due to the specific combination of the benzyl group on the oxadiazole ring and the ethoxyphenyl group on the ethanone moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)ethanone

InChI

InChI=1S/C19H18N2O3S/c1-2-23-16-10-8-15(9-11-16)17(22)13-25-19-21-20-18(24-19)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3

InChI Key

ZASZXLLKIDSHPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3

Origin of Product

United States

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